molecular formula C26H19N3O5 B2461376 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-00-8

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2461376
CAS No.: 1031961-00-8
M. Wt: 453.454
InChI Key: AFUYVXGBUSHZSX-UHFFFAOYSA-N
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Description

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H19N3O5 and its molecular weight is 453.454. The purity is usually 95%.
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Properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-33-19-8-6-7-18(14-19)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)34-16-17-13-24(30)28-12-5-4-11-23(28)27-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYVXGBUSHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrido-pyrimidine core and an isoquinoline moiety. Its molecular formula is C23H22N2O4C_{23}H_{22}N_2O_4 with a molecular weight of approximately 390.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H22N2O4
Molecular Weight390.44 g/mol
SMILESCc1ccc(NC(=O)c2ccc(Cl)cc2)cc1OCC3=CC(=O)N4C=CC=CC4=N3
InChIInChI=1S/C23H22N2O4/c1-15...

Antimicrobial Activity

Research indicates that derivatives of the pyrido[1,2-a]pyrimidine scaffold exhibit promising antimicrobial properties . A study found that certain substituted pyrido-pyrimidines demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects in vitro. In tests involving human leukocyte elastase (HLE), it was demonstrated that certain derivatives inhibited elastase activity effectively, which is crucial for managing inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Antiviral Activity

Another area of interest is the compound's potential as an anti-HIV agent . Studies have indicated that similar compounds within this chemical class can inhibit HIV integrase activity, which is essential for viral replication . The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline portion can enhance antiviral efficacy.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and viral replication.
  • Binding Affinity : Molecular docking studies have shown that the compound binds effectively to target sites on proteins involved in disease processes, enhancing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Anti-HIV Activity

A series of compounds based on the pyrido-pyrimidine scaffold were evaluated for their ability to inhibit HIV replication in vitro. One derivative showed an EC50 value of 75 µM, suggesting moderate antiviral activity .

Scientific Research Applications

Research has indicated that compounds containing the pyrido[1,2-a]pyrimidine scaffold exhibit various biological activities, including:

  • Protein Kinase Inhibition : Studies suggest that derivatives of pyrido[3,4-g]quinazoline and related structures can inhibit specific protein kinases such as CLK1 and DYRK1A. These kinases are implicated in several diseases, including cancer and neurodegenerative disorders. The planarity of the heterocyclic system is crucial for maintaining inhibitory potency .
  • Anticancer Properties : Compounds similar to the target molecule have shown promise in anticancer research. For instance, derivatives have been evaluated for their ability to inhibit breast cancer cell proliferation through various mechanisms . The introduction of methoxy groups has been linked to enhanced biological activity.
  • Antimicrobial Activity : Some studies have reported that related compounds demonstrate significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Synthesis Pathways

The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves several key steps:

  • Formation of Pyrido[1,2-a]pyrimidine Derivatives : Initial synthesis may include the condensation of appropriate pyridine and pyrimidine precursors under acidic conditions to form the core structure.
  • Introduction of Functional Groups : Subsequent reactions may involve alkylation or acylation to introduce methoxy and carboxylate functionalities. This step is crucial for enhancing solubility and bioactivity.
  • Purification and Characterization : The final compound is purified using techniques such as recrystallization or chromatography, followed by characterization through NMR and mass spectrometry to confirm its structure .

Case Study 1: Protein Kinase Inhibition

In a recent study published in Synthesis, researchers synthesized a series of pyrido[3,4-g]quinazoline derivatives and evaluated their potency against various protein kinases. The results indicated that modifications at specific positions significantly enhanced inhibitory activity against CLK1 and DYRK1A .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of isoquinoline derivatives that included the target compound's framework. The study demonstrated that these compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting a potential mechanism involving apoptosis induction .

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